Estriol
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Overview
Description
It is one of the three major endogenous estrogens, the others being estradiol and estrone . Estriol is primarily produced during pregnancy by the placenta and is the most abundant estrogen in the body during this period . In non-pregnant women, this compound levels are almost undetectable . It plays a crucial role in maintaining pregnancy and preparing the body for childbirth .
Preparation Methods
Synthetic Routes and Reaction Conditions: Estriol can be synthesized from estrone or estradiol through hydroxylation reactions. One common method is the hydroxylation of estrone at the 16α position to produce this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of microbial transformation. Specific strains of microorganisms are employed to hydroxylate estrone or estradiol, resulting in the formation of this compound . This method is advantageous due to its high specificity and yield.
Chemical Reactions Analysis
Types of Reactions: Estriol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form estrone or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydrothis compound.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides.
Major Products:
Oxidation: Estrone and other oxidized derivatives.
Reduction: Dihydrothis compound.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Estriol has numerous applications in scientific research:
Mechanism of Action
Estriol exerts its effects by binding to estrogen receptors (ERα and ERβ) in target cells . Upon binding, the estrogen receptor complex enters the nucleus and regulates gene transcription, leading to the formation of messenger RNA . The mRNA interacts with ribosomes to produce specific proteins that mediate the effects of this compound on the target cell . This compound has a mixed agonist-antagonist activity, meaning it can act as an estrogen in some tissues while blocking estrogen effects in others .
Comparison with Similar Compounds
Estriol’s unique properties, particularly its high production during pregnancy and mixed agonist-antagonist activity, make it a compound of significant interest in both research and clinical applications.
Properties
CAS No. |
1306-04-3 |
---|---|
Molecular Formula |
Ca5ClO12P3 |
Molecular Weight |
520.8 g/mol |
IUPAC Name |
pentacalcium;chloride;triphosphate |
InChI |
InChI=1S/5Ca.ClH.3H3O4P/c;;;;;;3*1-5(2,3)4/h;;;;;1H;3*(H3,1,2,3,4)/q5*+2;;;;/p-10 |
InChI Key |
IPCINBJXUJWIFD-UHFFFAOYSA-D |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O |
impurities |
Reported impurities include: estradiol, estra-1,3,5(10),9(11)-tetraene-3,16alpha,17beta-triol (9,11-didehydroestriol), estra-1,3,5(10)-triene-3,16alpha,17beta-triol (17-epi-estriol), estra-1,3,5(10)-triene-3,16beta,17beta-triol (16-epi-estriol), estra-1,3,5(10)-triene-3,16beta,17alpha-triol (16,17-epi-estriol), 3-hydroxyestra-1,3,5(10)-trien-17-one (estrone); 3,16alpha-dihydroxyestra- 1,3,5(10)-trien-17-one, 3-hydroxy-17-oxa-D-homoestra-1,3,5(10)-trien-17a-one and 3-methoxyestra-1,3,5(10)-triene-16alpha,17beta-diol (estriol 3-methyl ether). |
SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cl-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |
Color/Form |
Leaflets from alcohol Very small monoclinic crystals from dilute alcohol White, microcrystalline powde |
density |
1.27 g/cu cm at 25 °C |
melting_point |
82-86 282.0 °C 288 °C (decomposes) 282°C |
50-27-1 | |
physical_description |
Solid Odorless white crystals. |
Pictograms |
Health Hazard; Environmental Hazard |
solubility |
Slightly soluble in ethyl ether, benzene, trifluoroacetic acid; very soluble in pyridine Soluble in alcohol, dioxane, chloroform, ether, vegetable oils; freely soluble in pyridine, in solutions of fixed alkali hydroxides In double-distilled water, 13.25 mg/L In water, 27.34 mg/L at 25 °C (est) |
Synonyms |
(16alpha,17beta)-Estra-1,3,5(10)-Triene-3,16,17-Triol (16beta,17beta)-Estra-1,3,5(10)-Triene-3,16,17-Triol 16 alpha Hydroxy Estradiol 16-alpha-Hydroxy-Estradiol 16alpha,17beta Estriol 16alpha,17beta-Estriol 16beta Hydroxy Estradiol 16beta-Hydroxy-Estradiol Epiestriol Estra-1,3,5(10)-Triene-3,16beta,17beta-Triol Estriol Ovestin |
vapor_pressure |
9.93X10-12 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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